molecular formula C19H12F4N2O2 B2458535 1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946254-84-8

1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2458535
CAS No.: 946254-84-8
M. Wt: 376.311
InChI Key: QKDMCKMCXJTALW-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a molecular formula of C19H12F4N2O2 . This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity.

Mechanism of Action

Target of Action

The compound, also known as “1-(2-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide” or “F2743-1399”, has shown subnanomolar affinities for human muscarinic M1 (hM1), M2 (hM2), and M3 (hM3) receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.

Mode of Action

The compound interacts with its targets (hM1, hM2, and hM3 receptors) through a slow dissociation process. It dissociates very slowly from hM3 receptors with a half-life of 166 minutes . This slow dissociation is indicative of a strong and prolonged interaction with the receptor, which could lead to sustained physiological responses.

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N2O2/c20-13-6-2-1-4-11(13)10-25-9-3-5-12(19(25)27)18(26)24-15-8-7-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDMCKMCXJTALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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